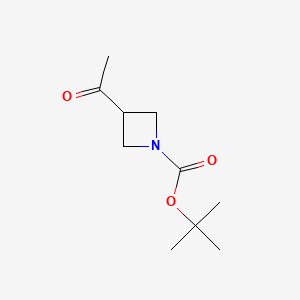

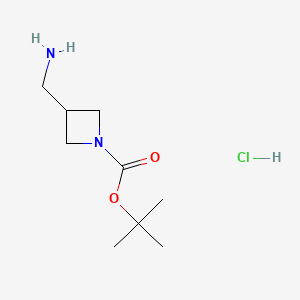

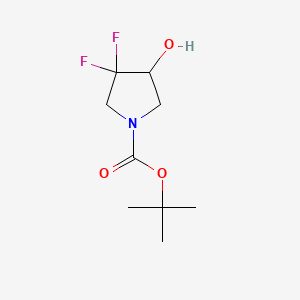

![molecular formula C12H13BrN2O2 B592297 tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1228014-35-4](/img/structure/B592297.png)

tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

説明

“tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is a chemical compound used in various fields of research . It is often used in life sciences related research, organic synthesis, and environmental measurement .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is represented by the InChI code1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” has a molecular weight of 297.15 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Synthesis of Biologically Active Compounds

This compound has been used as a starting material in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Kinase Inhibitors

The azaindole framework, which includes 4-Bromo-1-N-Boc-7-azaindole, is often used in the design of kinase inhibitors. These inhibitors have significant applications in the treatment of various diseases, including cancer .

Palladium-Catalyzed Cross-Coupling Reactions

4-Bromo-1-N-Boc-7-azaindole has been used in palladium-catalyzed cross-coupling reactions with amides, amines, amino acid esters, and phenols. This process forms C–N and C–O bonds, which are crucial in the synthesis of various pharmaceuticals .

Drug Optimization Strategies

Azaindoles, including 4-Bromo-1-N-Boc-7-azaindole, are interesting in terms of drug optimization strategies. They can be used to modulate and finely tune various properties of drugs, such as Lipinski’s rule of five, solubility, pK A, lipophilicity, target binding, and ADME-tox properties .

Synthesis of Natural Prenyl Indole Derivatives

The intermediate products involved in the synthesis scheme of this compound are useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .

Bioisosteres of Indole or Purine Systems

The azaindole positional isomers, which associate a pyridine and a pyrrole ring by a fused C-C bond, possess all of the criteria necessary to be excellent bioisosteres of the indole or purine systems .

作用機序

Target of Action

Azaindole derivatives, which include this compound, are known to be used as kinase inhibitors .

Mode of Action

Azaindoles are recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They are known to interact with kinases, inhibiting their function .

Biochemical Pathways

As a kinase inhibitor, it can be inferred that it may affect various signaling pathways within the cell that are regulated by kinases .

Pharmacokinetics

Modification of Lipinski’s rule of five, solubility, pK A and lipophilicity, target binding, and ADME-tox properties can be modulated and finely tuned using the azaindole core .

Result of Action

Given its potential role as a kinase inhibitor, it may lead to the inhibition of cell proliferation and other kinase-regulated cellular processes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

tert-butyl 4-bromopyrrolo[2,3-b]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWJCGZCLBMYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729073 | |

| Record name | tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228014-35-4 | |

| Record name | tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

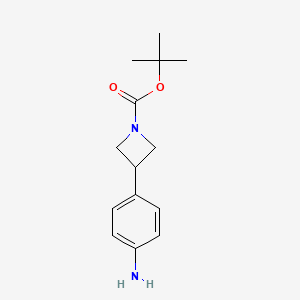

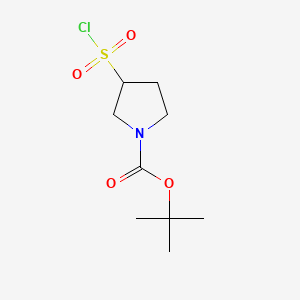

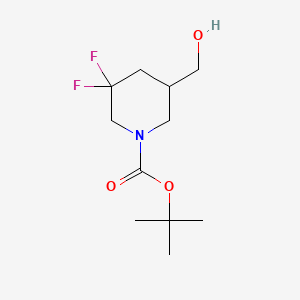

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B592215.png)

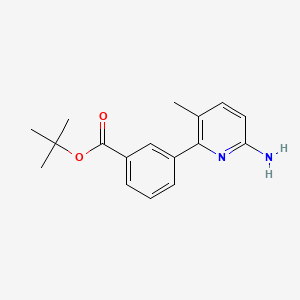

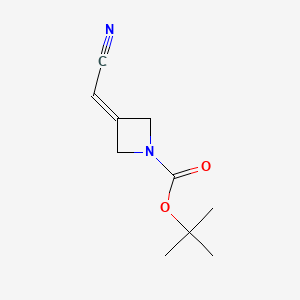

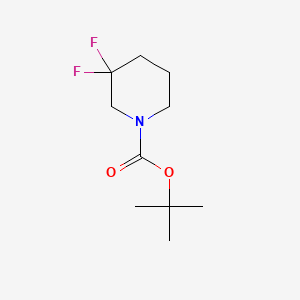

![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)

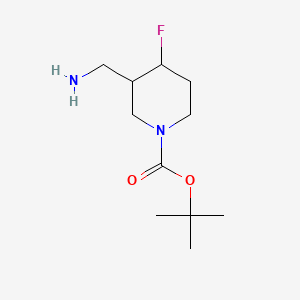

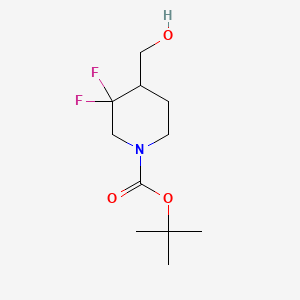

![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)